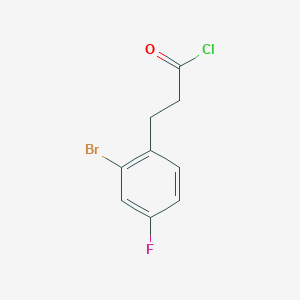![molecular formula C19H28N2O2S B2754192 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2380067-99-0](/img/structure/B2754192.png)
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of compounds known as GABA-A receptor positive allosteric modulators (PAMs), which have been shown to have anxiolytic and sedative effects.
Mécanisme D'action
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one acts as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety and sleep. By enhancing the activity of the GABA-A receptor, 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one increases the inhibitory tone in the brain, leading to a reduction in anxiety and an increase in sleep.
Biochemical and Physiological Effects:
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been shown to have several biochemical and physiological effects. In preclinical studies, 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been shown to increase the levels of GABA in the brain, indicating that it enhances the activity of the GABA-A receptor. 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has also been shown to increase the duration of sleep and reduce the time it takes to fall asleep.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one is that it has a high selectivity for the GABA-A receptor, which reduces the potential for off-target effects. However, one limitation of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one is that it has a short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several future directions for the study of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one. One potential direction is the investigation of its effectiveness in clinical trials for the treatment of anxiety disorders and insomnia. Another potential direction is the development of more potent and longer-lasting positive allosteric modulators of the GABA-A receptor. Additionally, further studies are needed to understand the long-term effects of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one on the brain and the potential for tolerance and dependence.
Méthodes De Synthèse
The synthesis of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one involves several steps, including the reaction of 4-chlorothiophenol with 1,4-diazepane, followed by the reaction of the resulting product with 2-fluorophenylacetic acid. The final step involves the reaction of the intermediate product with 2-phenoxypropan-1-one. The synthesis of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders. In preclinical studies, 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been shown to have anxiolytic effects in animal models of anxiety. 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has also been shown to have sedative effects, which may make it useful in the treatment of insomnia.
Propriétés
IUPAC Name |
2-phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-16(23-18-6-3-2-4-7-18)19(22)21-11-5-10-20(12-13-21)17-8-14-24-15-9-17/h2-4,6-7,16-17H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMBNLJGBCHZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C2CCSCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

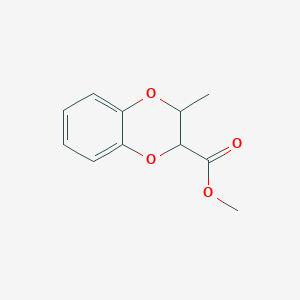
![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2754110.png)
![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)
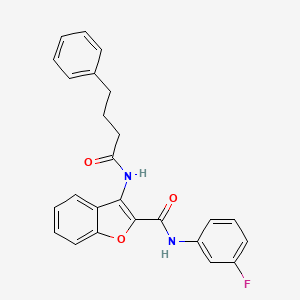
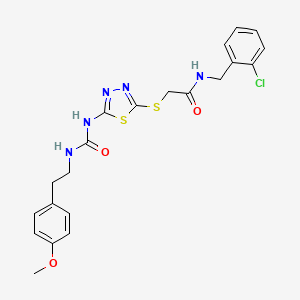
![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)
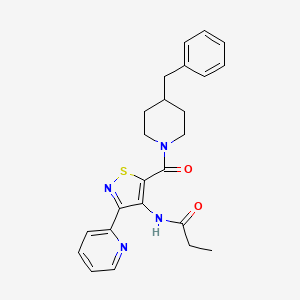
![1-[(4-Fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2754123.png)
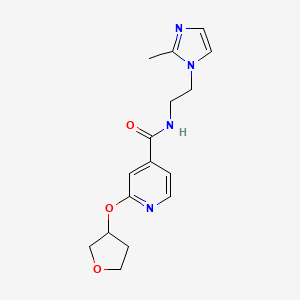
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2754126.png)
![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2754128.png)
![8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2754130.png)
